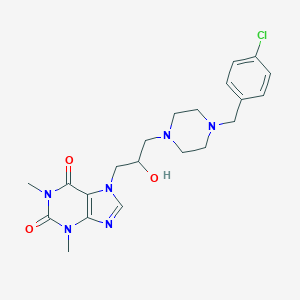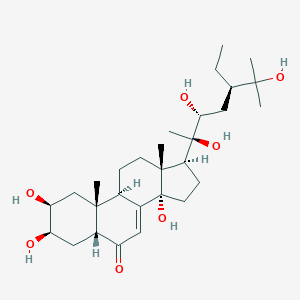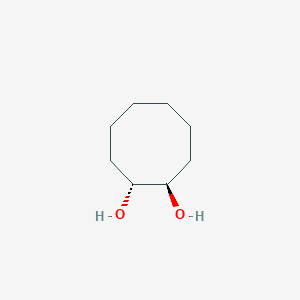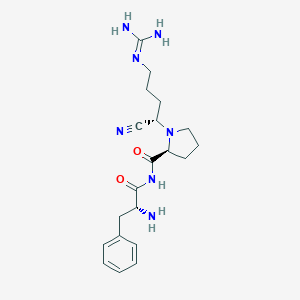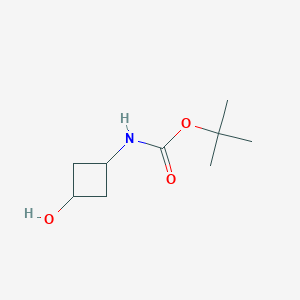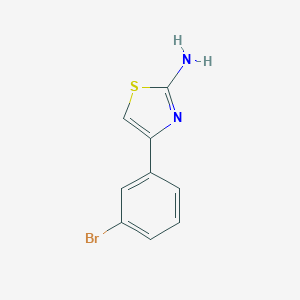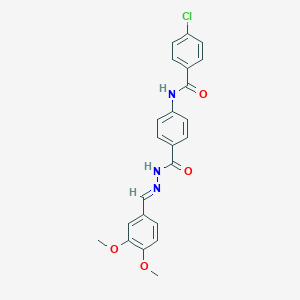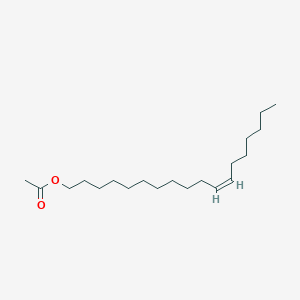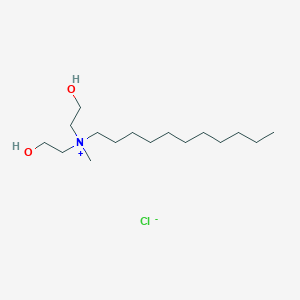
Undecylbis(beta-hydroxyethyl)methylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Undecylbis(beta-hydroxyethyl)methylammonium chloride, commonly known as UDBAC, is a cationic surfactant that has gained popularity in the scientific community due to its unique chemical properties. UDBAC is synthesized through a multistep process and has been extensively studied for its applications in various scientific fields, including biotechnology, medicine, and environmental science.
科学研究应用
UDBAC has been extensively studied for its applications in various scientific fields. In biotechnology, UDBAC has been used as a surfactant for the extraction and purification of proteins and enzymes. UDBAC has also been studied for its antimicrobial properties, with research showing that it can effectively inhibit the growth of bacteria and fungi. In medicine, UDBAC has been explored as a potential drug delivery system due to its ability to form micelles and encapsulate drugs. UDBAC has also been studied for its potential use in cancer therapy, with research showing that it can induce apoptosis in cancer cells. In environmental science, UDBAC has been used as a surfactant for the removal of pollutants from water and soil.
作用机制
The mechanism of action of UDBAC is complex and varies depending on the application. In general, UDBAC functions as a cationic surfactant that interacts with the negatively charged surfaces of cells and molecules. UDBAC can disrupt the cell membrane of bacteria and fungi, leading to cell death. In drug delivery applications, UDBAC can form micelles that encapsulate drugs, allowing for targeted delivery to specific cells or tissues. In cancer therapy, UDBAC can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
生化和生理效应
UDBAC has been shown to have a range of biochemical and physiological effects depending on the application. In antimicrobial applications, UDBAC can disrupt the cell membrane of bacteria and fungi, leading to cell death. In drug delivery applications, UDBAC can form micelles that encapsulate drugs, allowing for targeted delivery to specific cells or tissues. In cancer therapy, UDBAC can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. UDBAC has also been shown to have low toxicity and biocompatibility, making it a promising candidate for medical applications.
实验室实验的优点和局限性
UDBAC has several advantages for lab experiments, including its ability to form micelles and encapsulate drugs, its low toxicity and biocompatibility, and its antimicrobial properties. However, UDBAC also has limitations, including its complex synthesis process, its potential for environmental toxicity, and its potential for interactions with other chemicals in the lab.
未来方向
There are several future directions for the study of UDBAC. In medicine, UDBAC could be explored further as a drug delivery system for targeted cancer therapy. In environmental science, UDBAC could be studied for its potential use in the removal of pollutants from water and soil. In biotechnology, UDBAC could be investigated as a surfactant for the extraction and purification of proteins and enzymes. Further research is needed to fully understand the potential applications and limitations of UDBAC.
Conclusion
UDBAC is a cationic surfactant that has gained popularity in the scientific community due to its unique chemical properties. The synthesis method of UDBAC is complex, and the final product is purified through distillation and recrystallization to obtain UDBAC in its pure form. UDBAC has been extensively studied for its applications in various scientific fields, including biotechnology, medicine, and environmental science. UDBAC functions as a cationic surfactant that interacts with the negatively charged surfaces of cells and molecules and has a range of biochemical and physiological effects depending on the application. UDBAC has several advantages for lab experiments, including its ability to form micelles and encapsulate drugs, its low toxicity and biocompatibility, and its antimicrobial properties. However, UDBAC also has limitations, including its complex synthesis process, potential for environmental toxicity, and potential for interactions with other chemicals in the lab. There are several future directions for the study of UDBAC, including its potential use as a drug delivery system for targeted cancer therapy, removal of pollutants from water and soil, and surfactant for the extraction and purification of proteins and enzymes.
合成方法
UDBAC is synthesized through a multistep process that involves the reaction of 1-undecanol with ethylene oxide, followed by quaternization with dimethylamine and chlorination with thionyl chloride. The resulting product is purified through distillation and recrystallization to obtain UDBAC in its pure form. The synthesis of UDBAC is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure the purity and quality of the final product.
属性
CAS 编号 |
102571-42-6 |
|---|---|
产品名称 |
Undecylbis(beta-hydroxyethyl)methylammonium chloride |
分子式 |
C16H36ClNO2 |
分子量 |
309.9 g/mol |
IUPAC 名称 |
bis(2-hydroxyethyl)-methyl-undecylazanium;chloride |
InChI |
InChI=1S/C16H36NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-17(2,13-15-18)14-16-19;/h18-19H,3-16H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
RSMBRLAXHPRAAU-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] |
规范 SMILES |
CCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] |
同义词 |
Undecylbis(beta-hydroxyethyl)methylammonium chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



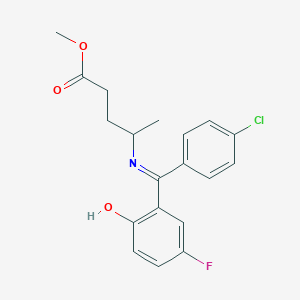
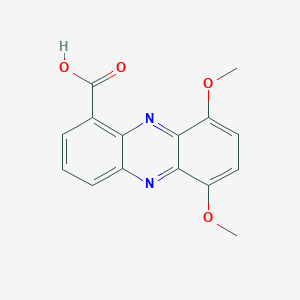
![4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol](/img/structure/B12035.png)
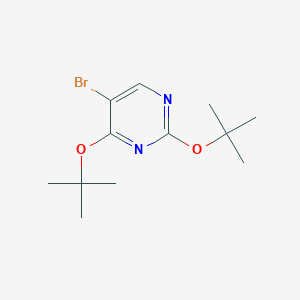
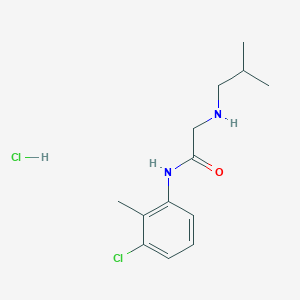
![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)
